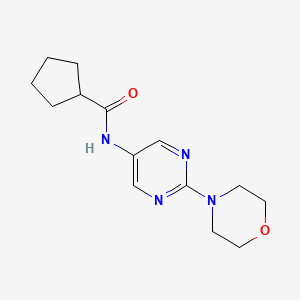

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

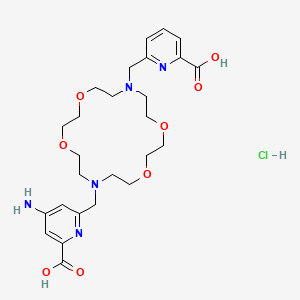

The molecular structure of “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide” consists of a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Aplicaciones Científicas De Investigación

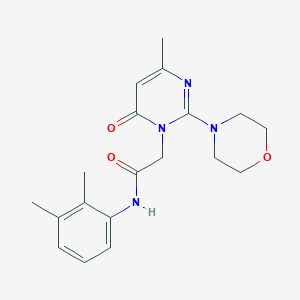

Synthesis and Application in Medicinal Chemistry

Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide, have been synthesized for their potential applications in medicinal chemistry. For instance, Lei et al. (2017) discussed the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Inhibitors of the PI3K-AKT-mTOR Pathway : Morpholine derivatives have been identified as privileged pharmacophores for PI3K and PIKKs inhibition, a pathway relevant in cancer research. Hobbs et al. (2019) described the discovery of a potent non-nitrogen containing morpholine isostere in this context (Hobbs et al., 2019).

Antimicrobial Activity : Compounds bearing a morpholino moiety have been synthesized and evaluated for antimicrobial activity. Makawana et al. (2012) discussed the synthesis of N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety, showing activity against various bacterial and fungal pathogens (Makawana, Patel, & Patel, 2012).

Antiviral and Antifungal Properties : Derivatives of morpholino compounds have been studied for their antiviral and antifungal properties. Krečmerová et al. (2007) synthesized ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, demonstrating strong in vitro activity against DNA viruses (Krečmerová et al., 2007).

Applications in Neurodegenerative Diseases and Stroke

Imaging in Parkinson's Disease : Morpholine derivatives have been synthesized for potential use in imaging Parkinson's disease. Wang et al. (2017) synthesized a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

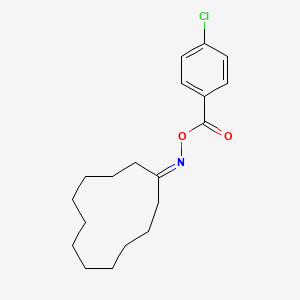

Stroke Treatment : Miyata et al. (2005) explored the effects of TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid, on hemorrhagic and ischemic stroke, showing promise in reducing infarct size (Miyata, Seki, Tanaka, Omura, Taniguchi, Doi, Bandou, Kametani, Sato, Okuyama, Cambj-Sapunar, Harder, & Roman, 2005).

Miscellaneous Applications

- Oligonucleotide Synthesis : Morpholino compounds have been used in oligonucleotide synthesis. Sinha et al. (1984) discussed the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for synthesizing DNA fragments, simplifying deprotection and isolation (Sinha, Biernat, McManus, & Köster, 1984).

Safety And Hazards

The safety data sheet for a similar compound, N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s important to note that this data may not directly apply to “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide”, but it gives an idea of the potential hazards associated with similar compounds.

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-13(11-3-1-2-4-11)17-12-9-15-14(16-10-12)18-5-7-20-8-6-18/h9-11H,1-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZJBPEZUZARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)

![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)